molecular formula C8H8N2O3 B8563082 2-(6-Formamidopyridin-2-yl)acetic acid

2-(6-Formamidopyridin-2-yl)acetic acid

Cat. No.: B8563082
M. Wt: 180.16 g/mol
InChI Key: FWPGBGYCTFMNAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Formamidopyridin-2-yl)acetic acid is a pyridine derivative featuring a formamido (-NHCHO) substituent at position 6 and an acetic acid (-CH₂COOH) group at position 2. The formamido group may enhance hydrogen bonding capacity, influencing solubility and target interactions. This article compares this compound with similar compounds, focusing on physicochemical properties, synthetic routes, biological activities, and toxicity.

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

2-(6-formamidopyridin-2-yl)acetic acid

InChI

InChI=1S/C8H8N2O3/c11-5-9-7-3-1-2-6(10-7)4-8(12)13/h1-3,5H,4H2,(H,12,13)(H,9,10,11)

InChI Key

FWPGBGYCTFMNAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)NC=O)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

The substituents on the pyridine ring significantly influence molecular weight, solubility, and acid-base properties. A comparison of key parameters is summarized below:

Compound Name Substituent at Position 6 Molecular Formula Molecular Weight Key Properties
2-(6-Formamidopyridin-2-yl)acetic acid Formamido (-NHCHO) C₈H₇N₂O₃* 195.16* Hypothetical; expected enhanced H-bonding due to -NHCHO
2-(6-Fluoropyridin-2-yl)acetic acid Fluorine C₇H₆FNO₂ 155.13 High lipophilicity; biochemical reagent
2-(6-Chloropyridin-2-yl)acetic acid Chlorine C₇H₆ClNO₂ 171.58 Research use; stable halogenated analog
2-(6-Methoxypyridin-2-yl)acetic acid Methoxy C₈H₉NO₃* 167.16* Hypothetical; electron-donating -OCH₃ may improve solubility
Difluoro(6-methoxypyridin-2-yl)acetic acid Difluoro, Methoxy C₈H₇F₂NO₃ 203.14 Predicted pKa = 1.36; high electrophilicity

*Calculated values for hypothetical compounds.

Pharmacological Activities

  • Pyridazinone derivatives: (6-Substituted-3(2H)-pyridazinon-2-yl)acetic acid analogs exhibit potent analgesic and anti-inflammatory activity, distinct from classical NSAIDs due to their basic nature .
  • Halogenated analogs : 2-(6-Fluoropyridin-2-yl)acetic acid is used in biochemical assays, suggesting utility in target validation .

Toxicological Profiles

  • Hepatocarcinogenicity: Pyrimidinylthio acetic acid derivatives (e.g., Wy-14,643) induce peroxisome proliferation and hepatocarcinogenesis in rodents, linked to sustained DNA replication .
  • Halogenated compounds : Chlorine or fluorine substituents may increase metabolic stability but pose risks of bioaccumulation .
  • Formamido group : While speculative, the formamido group may undergo hydrolysis to release formaldehyde, necessitating toxicity studies .

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